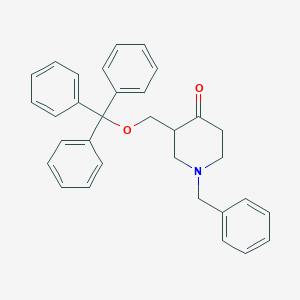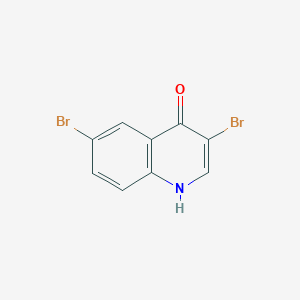
3,6-Dibromo-4-hydroxyquinoline
説明
3,6-Dibromo-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5Br2NO . It is a type of halogenated heterocycle and is part of the broader family of quinolines .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic compound that includes a pyridine ring fused to phenol, with bromine atoms attached at the 3rd and 6th positions . The InChI representation of the molecule is InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 302.95 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.
科学的研究の応用
Colorimetric Determination in Analytical Chemistry
3,6-Dibromo-4-hydroxyquinoline and its derivatives are utilized in colorimetric determination processes, particularly for metals like vanadium. The compound acts as a reagent in analytical chemistry due to its ability to form complexes with certain metal ions, facilitating their detection and measurement. For instance, 5,7-Dibromo-8-hydroxyquinoline has been recommended for the colorimetric determination of vanadium, with the absorption measured at specific wavelengths. This method involves removing interfering ions through paper chromatography, thereby achieving accuracy in measurement (Elbeih & Abou -Elnaga, 1968).
Bioavailability and Toxicity Studies
In the realm of environmental science and toxicology, derivatives of this compound are studied for their role in bioavailability and toxicity of metal complexes. These studies often involve examining how these compounds, in combination with metals like copper, affect the uptake and bioavailability in biological systems. For example, the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes was explored to understand their influence on the passive uptake of copper into biological membranes (Kaiser & Escher, 2006).
Metallosupramolecular Chemistry
In metallosupramolecular chemistry, 8-hydroxyquinoline derivatives, closely related to this compound, find applications in developing new supramolecular sensors, emitting devices, or self-assembled aggregates. This aspect of research highlights the compound's utility in creating complex structures with metal ions, which can be used in various technological and scientific applications (Albrecht, Fiege, & Osetska, 2008).
Molecular Orbital Studies in OLED Materials
The molecular orbital study of materials like Tris(8-hydroxyquinoline)aluminum(III), which share structural similarities with this compound, reveals their significance in the field of organic electronics. These studies are crucial for understanding the electronic properties of materials used in organic light-emitting diodes (OLEDs), thereby advancing the development of more efficient electronic devices (Halls & Schlegel, 2001).
Synthesis of Novel Compounds in Medicinal Chemistry
The derivatives of this compound are synthesized and studied for their potential in medicinal chemistry. These studies involve exploring the compound's ability to form new pharmacologically active structures, which could be significant in developing treatments for various diseases (Abdou, Seferoğlu, Fathy, Akitsu, Koketsu, Kellow, & Amigues, 2019).
作用機序
Target of Action
This compound belongs to the class of halogenated heterocycles , which are known to interact with a variety of biological targets
Mode of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to 3,6-dibromo-4-hydroxyquinoline, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The specific interactions between this compound and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
8-hq derivatives have been reported to influence various pharmacological pathways, including anticancer, antiviral, and antibacterial activities
Result of Action
It is known that 8-hq derivatives can have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . More research is needed to understand the specific molecular and cellular effects of this compound.
生化学分析
Biochemical Properties
3,6-Dibromo-4-hydroxyquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is crucial in the biosynthesis of androgens, and this compound acts as an inhibitor by binding to the active site of the enzyme . This interaction is primarily driven by hydrogen bonding, which stabilizes the inhibitor-enzyme complex and prevents the enzyme from catalyzing its substrate.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines such as A549, FL, HeLa, HT29, MCF7, and Hep3B, this compound exhibits cytotoxic effects with varying IC50 values . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it has been observed to downregulate the expression of genes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of 17β-hydroxysteroid dehydrogenase type 3, forming a stable inhibitor-enzyme complex through hydrogen bonding . This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting the biosynthesis of androgens. Additionally, this compound has been shown to induce changes in gene expression, particularly those involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the target enzyme without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its catabolism and detoxification. The compound undergoes oxidative decarboxylation, mediated by enzymes such as flavin monooxygenase, resulting in the formation of metabolites like 2,6-dibromohydroquinone . These metabolites are further processed by dioxygenases and reductases, ultimately leading to their excretion from the body. The interaction of this compound with these enzymes and cofactors plays a crucial role in its metabolic fate.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is essential for its activity, as it allows this compound to interact with its target enzymes and other biomolecules effectively. Additionally, post-translational modifications, such as phosphorylation, can further regulate the compound’s localization and function within the cell.
特性
IUPAC Name |
3,6-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKUVZZMSAFTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576192 | |
| Record name | 3,6-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857758-88-4 | |
| Record name | 3,6-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




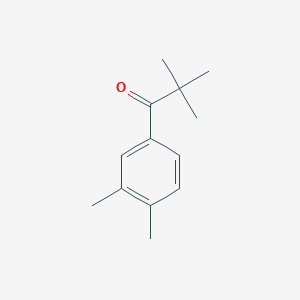
![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
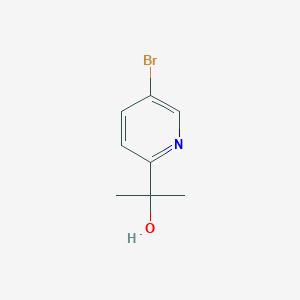
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)


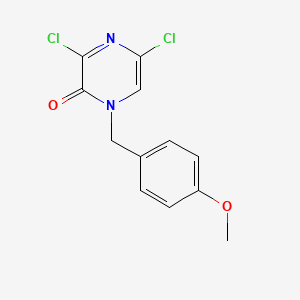

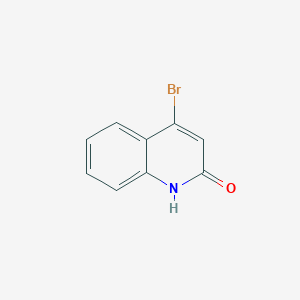
![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)
